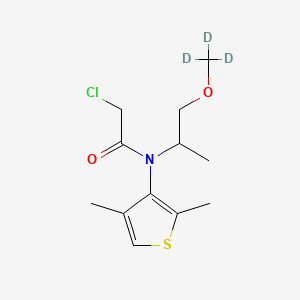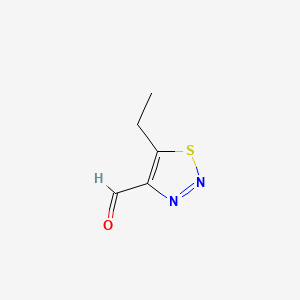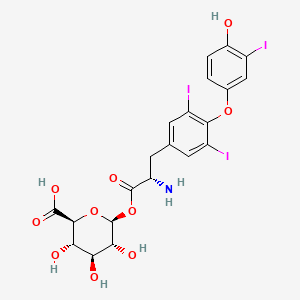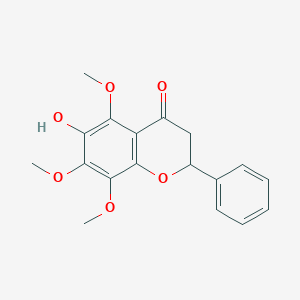
Isopedicin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopedicin is a bioactive flavanone derived from the Chinese medicinal herb Fissistigma oldhamii. It is known for its potent inhibitory effects on superoxide anion production in activated human neutrophils. The compound has a molecular formula of C18H18O6 and a molecular weight of 330.33 g/mol .
Mechanism of Action
Target of Action
Isopedicin primarily targets Phosphodiesterase (PDE) . PDE is an enzyme that plays a crucial role in cellular signal transduction by breaking down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key secondary messengers in cells .
Mode of Action
This compound interacts with its target, PDE, by inhibiting its activity . This inhibition leads to an increase in the levels of cAMP in cells . The elevated cAMP levels then enhance the activity of Protein Kinase A (PKA), a key enzyme involved in multiple cellular processes .
Biochemical Pathways
The inhibition of PDE by this compound affects the cAMP-PKA pathway . Under normal conditions, PDE breaks down cAMP, thus regulating its levels within the cell . When this compound inhibits pde, camp levels rise, leading to the activation of pka . PKA then phosphorylates various proteins, altering their activity and ultimately affecting numerous cellular processes .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are crucial for understanding its bioavailability and therapeutic potential
Result of Action
The primary result of this compound’s action is the potent and concentration-dependent inhibition of superoxide anion (O2 U?) production in formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP)-activated cells . This suggests that this compound may have significant anti-inflammatory effects, as the superoxide anion is a reactive oxygen species that contributes to inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopedicin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the use of hydriodic acid on pedicellin, pedicin, and pedicinin to yield this compound . The reaction conditions typically involve controlled temperatures and specific reagents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the plant Fissistigma oldhamii. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. The process is optimized to maximize yield and purity while minimizing the use of hazardous chemicals .
Chemical Reactions Analysis
Types of Reactions: Isopedicin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydropedicinin, a related flavanone.
Substitution: this compound can undergo substitution reactions, particularly involving hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride and hydriodic acid are used.
Substitution: Reagents like dimethyl sulfate and diazomethane are employed for methylation reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropedicinin.
Substitution: Methylated flavanone derivatives.
Scientific Research Applications
Isopedicin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reaction mechanisms.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Comparison with Similar Compounds
Isopedicin is unique among flavanones due to its specific inhibitory effects on superoxide anion production and its potent anti-inflammatory properties. Similar compounds include:
Theobromine: A xanthine alkaloid with bronchodilator and vasodilator properties.
Doxofylline: A methylxanthine derivative used in asthma treatment.
Apremilast: A potent PDE4 inhibitor with anti-inflammatory activities.
Theophylline: A methylxanthine derivative with diuretic and bronchodilator activities.
Icariin: A flavonol glycoside that inhibits PDE5 and PDE4 activity.
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
6-hydroxy-5,7,8-trimethoxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-21-15-13-11(19)9-12(10-7-5-4-6-8-10)24-16(13)18(23-3)17(22-2)14(15)20/h4-8,12,20H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVYPJWNGKLMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C2=C1C(=O)CC(O2)C3=CC=CC=C3)OC)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary biological activity of Isopedicin?
A1: this compound is a bioactive component found in the Chinese medicinal herb Fissistigma oldhamii. Research suggests that it acts as a potent inhibitor of superoxide anion production in activated human neutrophils. [] This suggests a potential role for this compound in modulating inflammatory responses.
Q2: Are there any other known biological activities of this compound or related compounds?
A2: While the provided abstracts don't offer specific details about this compound's structure or related compounds, one abstract mentions the "nuclear oxidation in flavones and related compounds." [] This suggests that this compound might belong to the flavone class of compounds or possess structural similarities. Flavones are known for their antioxidant and anti-inflammatory properties. Further investigation is needed to confirm if this compound shares these activities.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

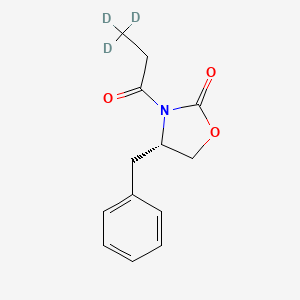

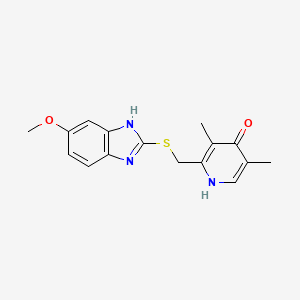
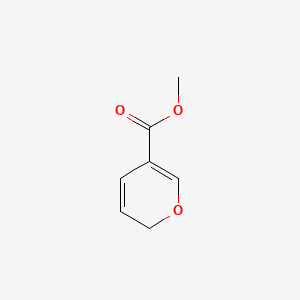
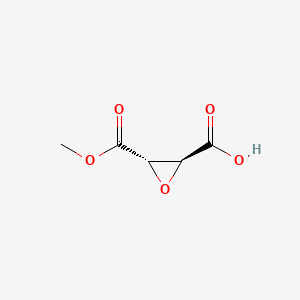
![3,5-Dimethyl-3H-imidazo[4,5-F]quinoline](/img/structure/B587682.png)
![3-fluoro-8,9-dihydro-7H-benzo[7]annulene](/img/structure/B587683.png)
